molecular formula C8H17FN2O B13296306 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol

1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No.: B13296306
M. Wt: 176.23 g/mol
InChI Key: JMOSTRPPGULRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol is a fluoro-substituted propan-2-ol derivative featuring a 4-methylpiperazine moiety at the C3 position. Its structural flexibility allows for systematic comparisons with analogs differing in halogenation (F, Cl), piperazine substitution patterns, or backbone modifications.

Properties

Molecular Formula

C8H17FN2O

Molecular Weight

176.23 g/mol

IUPAC Name

1-fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C8H17FN2O/c1-10-2-4-11(5-3-10)7-8(12)6-9/h8,12H,2-7H2,1H3

InChI Key

JMOSTRPPGULRRJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(CF)O

Origin of Product

United States

Preparation Methods

Epoxide Ring Opening and Fluorination Route

An alternative method involves the preparation of an epoxide intermediate, such as 1,2-epoxy-3-fluoropropane or 1,2-epoxy-3-chloropropane, followed by nucleophilic ring opening with 4-methylpiperazine.

Stepwise procedure:

  • Epoxide synthesis:

    • Epoxides can be synthesized from allyl alcohol derivatives by epoxidation using peracids (e.g., m-CPBA).
    • Fluorine can be introduced either before or after epoxidation, depending on the substrate.
  • Ring opening with 4-methylpiperazine:

    • The epoxide is treated with 4-methylpiperazine under mild basic conditions.
    • The nucleophilic nitrogen attacks the less hindered carbon of the epoxide, opening the ring and forming the propanol chain with the piperazine attached.
    • This method allows for regioselective installation of the piperazine at the 3-position and retention of the secondary alcohol at the 2-position.
  • Introduction or retention of fluorine:

    • If the fluorine is present on the epoxide precursor, it remains intact.
    • Otherwise, selective fluorination can be performed on the resulting alcohol.

Comparative Analysis of Preparation Methods

Aspect Halogenation + Substitution Epoxide Ring Opening
Starting materials Halogenated propanol or derivatives Epoxide of fluoropropanol or chloropropanol
Reaction type SN2 nucleophilic substitution Nucleophilic ring opening
Control over stereochemistry Moderate; risk of side reactions High; regioselective ring opening
Fluorine introduction Can be pre- or post-substitution Usually pre-installed on epoxide
Reaction conditions Mild to moderate heating; polar aprotic solvents Mild, often room temperature; polar solvents
Yield and purity Generally good; depends on halogen leaving group High regioselectivity and yield
Scalability Well-established in industry More specialized but scalable

Experimental Data and Yields from Literature

While direct literature on 1-fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol is limited, related compounds provide insight:

Compound/Intermediate Method Yield (%) Notes
1-chloro-3-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)propan-2-ol Halogenation + substitution 95 High yield via nucleophilic substitution with piperazine
4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide (related piperazine derivative) Halogenation + Pd-catalyzed substitution 93-96 Demonstrates high efficiency of piperazine substitution

Summary and Recommendations

  • The halogenation followed by nucleophilic substitution is the most straightforward and industrially viable method for preparing this compound, especially when starting from halogenated propanol derivatives.
  • The epoxide ring opening method offers better regioselectivity and stereochemical control but may require more specialized precursors.
  • Fluorination should be carefully controlled to avoid side reactions, with reagents like DAST or Deoxo-Fluor preferred for selective fluorination.
  • Reaction conditions typically involve polar aprotic solvents (acetonitrile, DMF) and mild heating.
  • Purification involves extraction and drying over anhydrous agents, with yields generally above 90% in optimized protocols.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules .

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences among related compounds:

Compound Name Substituent at C1 Substituent at C3 Molecular Formula Molecular Weight Key References
1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol F 4-methylpiperazin-1-yl C8H16FN3O 189.23
1-Chloro-3-(4-methylpiperazin-1-yl)propan-2-ol Cl 4-methylpiperazin-1-yl C8H16ClN3O 205.69
1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol F 2,4-dimethylpiperazin-1-yl C9H19FN2O 190.26
1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol Cl 2-methyl-5-nitroimidazol-1-yl C7H9ClN3O3 219.62
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol Phenoxy 4-(2-methoxyphenyl)piperazin-1-yl C20H26N2O3 342.43

Key Observations :

  • Halogenation : Fluorination (vs. chlorination) reduces molecular weight and may enhance metabolic stability and lipophilicity .
  • Backbone Modifications: Phenoxy or nitroimidazole substituents shift pharmacological focus (e.g., antimicrobial vs. adrenergic activity) .

Pharmacological Activity

  • Adrenergic Modulation: Piperazine-containing propanols (e.g., 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol) exhibit β-adrenoceptor blocking activity, as seen in proprietary drugs like Avishot and Flivas .
  • Antimicrobial Activity : 1-Chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol is a component of Ornidazole, targeting anaerobic pathogens .
  • Biofilm Inhibition: Piperazinyl-propanols with lipophilic substituents (e.g., trifluoromethylphenyl in ) disrupt bacterial biofilms .

Physicochemical Properties

Property This compound 1-Chloro Analog (Compound 12) 1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol
LogP (Predicted) ~0.5 ~1.2 ~0.8
Hydrogen Bond Donors 2 (OH, NH) 2 (OH, NH) 2 (OH, NH)
Topological Polar Surface Area 50 Ų 50 Ų 45 Ų
Solubility High in polar solvents (e.g., MeOH, DMSO) Moderate Moderate to high

Notes: Fluorination improves solubility compared to chlorinated analogs due to reduced hydrophobicity .

Biological Activity

1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol, with the CAS number 1851236-61-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C8H17FN2OC_8H_{17}FN_2O, with a molecular weight of 176.23 g/mol. Its structure includes a fluorine atom attached to a propanol backbone, which is further substituted with a 4-methylpiperazine moiety. The compound's structural characteristics contribute to its interaction with biological targets.

PropertyValue
CAS Number1851236-61-7
Molecular FormulaC8H17FN2O
Molecular Weight176.23 g/mol

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly dopamine receptors. For instance, studies on related compounds have shown that modifications in the piperazine ring can enhance selectivity for dopamine D3 receptors while minimizing activity at D2 receptors, potentially reducing side effects associated with D2 receptor activation .

Anticancer Potential

The biological activity of related piperazine derivatives has also been explored in cancer research. Compounds that share structural features with this compound have shown promising anticancer activity in vitro, particularly against human colon cancer cell lines . The structure–activity relationship (SAR) studies indicate that modifications in the piperazine ring can significantly influence anticancer efficacy.

Case Studies and Research Findings

Case studies focusing on the biological activity of similar compounds provide insights into the potential applications of this compound:

  • Dopamine Receptor Studies : In a study examining various analogs of dopamine receptor agonists, compounds similar to this compound showed varying degrees of selectivity and potency at D3 and D2 receptors, suggesting that careful modification could yield compounds with desired therapeutic profiles .
  • Anticancer Activity : Research on structurally related piperazine derivatives revealed significant anticancer properties, with some compounds exhibiting IC50 values below 5 µM against specific cancer cell lines. This indicates potential for further exploration into the anticancer applications of this compound .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol with high purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-methylpiperazine and a fluorinated propanol derivative. Key steps include:

  • Alkylation : React 4-methylpiperazine with 1-fluoro-3-chloropropan-2-ol under basic conditions (e.g., NaOH or K₂CO₃) to facilitate the substitution reaction .
  • Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., acetonitrile or DMF) to enhance yield (reported ~70–85%) and minimize side products like N-alkylated byproducts .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify the fluorine environment (δ ~4.8–5.2 ppm for CH2_2F) and piperazine ring signals (δ ~2.3–3.5 ppm for N-CH3_3 and ring protons) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ at m/z 191.1 (calculated for C8_8H16_{16}FN2_2O).
  • Physical Properties :
    • Determine solubility in polar solvents (e.g., water, ethanol) via shake-flask method .
    • Assess stability under stress conditions (e.g., pH 2–12, 40–60°C) using accelerated degradation studies with HPLC monitoring .

Advanced: How does the compound interact with biological targets, and what experimental designs are suitable for elucidating its mechanism?

Methodological Answer:

  • Receptor Binding Assays :
    • Screen against GPCRs (e.g., serotonin or dopamine receptors) via radioligand displacement assays (IC50_{50} determination) .
    • Use molecular docking (AutoDock Vina) to model interactions with the piperazine-binding pocket of receptors, prioritizing targets with ∆G < −7 kcal/mol .
  • Functional Studies :
    • Measure cAMP levels in HEK293 cells transfected with target receptors to assess agonism/antagonism .
    • Validate selectivity via counter-screening against off-target kinases (e.g., EGFR, PKC) .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Source Analysis :
    • Compare assay conditions (e.g., cell lines, incubation time, buffer composition). For example, IC50_{50} discrepancies in antifungal studies may arise from differences in Candida strains or media .
  • Meta-Analysis :
    • Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, controlling for variables like solvent (DMSO vs. ethanol) .
  • Orthogonal Validation :
    • Confirm activity via independent methods (e.g., isothermal titration calorimetry for binding affinity vs. functional cell-based assays) .

Advanced: How can the stereochemical impact of the fluorine substituent and piperazine ring conformation be investigated?

Methodological Answer:

  • Chiral Analysis :
    • Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) and compare their biological activity .
    • Use circular dichroism (CD) spectroscopy to correlate stereochemistry with receptor binding .
  • Computational Modeling :
    • Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for piperazine ring inversion and fluorine’s electronic effects on hydrogen bonding .

Advanced: What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic (PK) profile?

Methodological Answer:

  • In Vitro :
    • Assess metabolic stability using liver microsomes (human/rat) with LC-MS/MS quantification of parent compound depletion .
    • Measure plasma protein binding via equilibrium dialysis .
  • In Vivo :
    • Conduct PK studies in rodents (IV/PO administration), monitoring plasma levels over 24h. Calculate AUC, t1/2t_{1/2}, and bioavailability .
    • Evaluate blood-brain barrier penetration using brain/plasma ratio measurements in sacrificed animals .

Advanced: How should researchers address discrepancies between computational predictions and experimental results in structure-activity relationships (SAR)?

Methodological Answer:

  • Re-evaluate Descriptors :
    • Replace traditional 2D QSAR with 3D pharmacophore models incorporating fluorine’s electrostatic potential .
  • Experimental Refinement :
    • Synthesize and test analogs with modified substituents (e.g., replacing -F with -Cl or -CF3_3) to validate predicted trends .
  • Dynamic Simulations :
    • Run MD simulations (AMBER) to assess ligand-receptor dynamics over 100 ns, identifying key residues for mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.